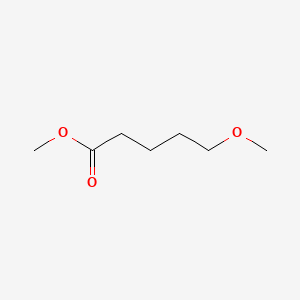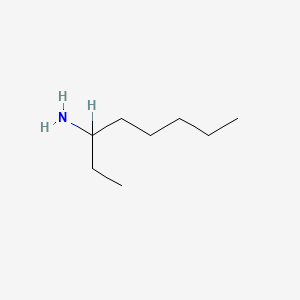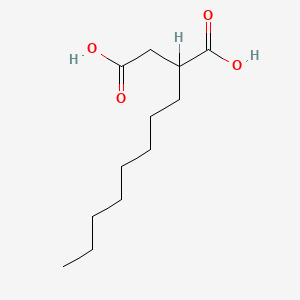![molecular formula C14H11ClN2O B1615576 2-[(4-clorofenoxi)metil]-1H-bencimidazol CAS No. 3156-18-1](/img/structure/B1615576.png)
2-[(4-clorofenoxi)metil]-1H-bencimidazol
Descripción general
Descripción
“2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” is a chemical compound . It has a molecular weight of 185.65 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel benzimidazoles derived from the indole 2 was synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists . The (4-chlorophenoxy)methyl group at C-2 was kept constant and a series of BIs substituted with various piperidinylalkyl groups at N-1 was synthesized .Molecular Structure Analysis
The molecular structure of “2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” can be analyzed using quantum chemical parameters such as the highest occupied molecular orbital energy (EHOMO), the lowest unoccupied molecular orbital energy (ELUMO), the energy gap (ΔE), the dipole moment (l), and Mulliken charges .Chemical Reactions Analysis
The chemical reactions involving “2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” can be studied using various methods such as weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” can be analyzed using various methods. For instance, its molecular weight, density, melting point, solubility in water, and other properties can be determined .Aplicaciones Científicas De Investigación
Herbicida Agrícola
2-[(4-clorofenoxi)metil]-1H-bencimidazol ha sido estudiado por su posible uso como un herbicida hormonal selectivo en la agricultura. Está diseñado para atacar malezas específicas sin dañar los cultivos. Por ejemplo, se puede utilizar para controlar malezas de hoja ancha en cultivos de cereales, mejorando el rendimiento y la calidad de la cosecha .
Agente Antimicrobiano
La investigación ha indicado que los derivados de este compuesto exhiben propiedades antimicrobianas significativas. Se han probado contra una variedad de patógenos, incluidas bacterias grampositivas y gramnegativas, así como hongos como Candida spp. Esto sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos, particularmente para tratar infecciones resistentes a múltiples fármacos .
Remediación Ambiental
Los derivados del compuesto se han explorado para la remediación ambiental, específicamente para la adsorción y eliminación de contaminantes de soluciones acuosas. Esta aplicación es crucial para las plantas de tratamiento de agua y la mitigación de la contaminación ambiental .
Regulación del Crecimiento de las Plantas
En el contexto de la biología vegetal, el compuesto se ha utilizado para estudiar los efectos de los herbicidas en el crecimiento del algodón. Ayuda a comprender cómo las diferentes concentraciones de herbicida afectan la fisiología y el metabolismo de las plantas, lo cual es vital para desarrollar prácticas agrícolas más seguras .
Mecanismo De Acción
Target of Action
The primary targets of 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole are cancer cell lines such as A549, A498, HeLa, A375, and HepG2 . The compound exhibits antiproliferative activity against these cell lines .
Mode of Action
The compound interacts with its targets by inducing antiproliferative and antimicrobial activities . It is suggested that the compound’s mode of action is similar to that of other phenoxy herbicides, which act as synthetic auxins . Auxins are plant hormones that regulate growth, and when applied in excess, they can cause rapid, uncontrolled growth, leading to the death of the plant .
Biochemical Pathways
Molecular docking studies have been carried out to identify potential targets of the antiproliferative effects of the synthesized compounds .
Result of Action
The compound exhibits good to potent antiproliferative activity against all tested cancer cell lines . Some derivatives of the compound were found to be especially active against certain cancer cell lines, with IC50 values in the range of 0.02–0.04 µM . These compounds were less toxic to normal human cells than the positive control compound methotrexate .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCRYYSSWFKZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327860 | |
| Record name | 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-18-1 | |
| Record name | 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1615512.png)

![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)

